Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate
Overview
Description
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H . These methods could potentially be used in the synthesis of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate.Molecular Structure Analysis
The molecular formula of Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate is C17H14F6N2O4 . It has a molecular weight of 424.29 .Scientific Research Applications
Medicinal Chemistry
1,8-Naphthyridines have gained prominence in medicinal chemistry due to their diverse biological activities. Gemifloxacin, a compound containing the 1,8-naphthyridine core, is used to treat bacterial infections. Researchers continue to explore other potential therapeutic applications within this class of heterocyclic compounds .
Organic Synthesis
Multicomponent Reactions (MCRs): Multicomponent reactions efficiently generate complex molecular architectures. Researchers have developed novel MCRs to synthesize 1,8-naphthyridines. For instance, Ghorbani-Vaghei et al. achieved trisubstituted 2-amino-1,8-naphthyridines via MCRs involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
Materials Science
1,8-Naphthyridines find applications in materials science:
- Self-Assembly Host–Guest Systems: 1,8-naphthyridines play a role in creating supramolecular architectures .
Ring Expansion Reactions
The ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one leads to 1,8-naphthyridines. This synthetic approach contributes to the development of eco-friendly and atom-economical methods .
properties
IUPAC Name |
diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O4/c1-3-28-14(26)12(15(27)29-4-2)10-6-5-8-9(16(18,19)20)7-11(17(21,22)23)25-13(8)24-10/h5-7,12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFCHCHUTZPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143416 | |
Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]malonate | |
CAS RN |
338396-74-0 | |
Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338396-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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